N-(2-bromophenyl)-N'-(2-methoxybenzyl)urea
Overview
Description
N-(2-bromophenyl)-N’-(2-methoxybenzyl)urea is an organic compound that belongs to the class of ureas. Ureas are characterized by the presence of a carbonyl group attached to two nitrogen atoms. This particular compound features a bromophenyl group and a methoxybenzyl group, which may impart unique chemical and physical properties.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-(2-bromophenyl)-N’-(2-methoxybenzyl)urea typically involves the reaction of 2-bromoaniline with 2-methoxybenzyl isocyanate. The reaction is usually carried out in an organic solvent such as dichloromethane or toluene, under reflux conditions. The reaction may require a catalyst or a base to facilitate the formation of the urea linkage.
Industrial Production Methods
Industrial production methods for this compound would likely involve similar synthetic routes but on a larger scale. The process would be optimized for yield and purity, and may involve additional steps such as purification by recrystallization or chromatography.
Chemical Reactions Analysis
Types of Reactions
N-(2-bromophenyl)-N’-(2-methoxybenzyl)urea can undergo various chemical reactions, including:
Substitution Reactions: The bromine atom can be replaced by other substituents through nucleophilic substitution.
Oxidation and Reduction: The compound can be oxidized or reduced under appropriate conditions, potentially altering its functional groups.
Hydrolysis: The urea linkage can be hydrolyzed under acidic or basic conditions to yield the corresponding amines and carbon dioxide.
Common Reagents and Conditions
Nucleophilic Substitution: Reagents such as sodium methoxide or potassium tert-butoxide in an aprotic solvent.
Oxidation: Reagents like potassium permanganate or chromium trioxide.
Reduction: Reagents such as lithium aluminum hydride or sodium borohydride.
Hydrolysis: Acidic or basic aqueous solutions.
Major Products
The major products of these reactions would depend on the specific conditions and reagents used. For example, nucleophilic substitution could yield a variety of substituted ureas, while hydrolysis would produce the corresponding amines.
Scientific Research Applications
N-(2-bromophenyl)-N’-(2-methoxybenzyl)urea may have applications in various fields of scientific research:
Chemistry: As a reagent or intermediate in organic synthesis.
Biology: Potential use in studying enzyme interactions or as a ligand in biochemical assays.
Medicine: Possible applications in drug discovery and development, particularly if the compound exhibits biological activity.
Industry: Use in the production of specialty chemicals or materials.
Mechanism of Action
The mechanism of action for N-(2-bromophenyl)-N’-(2-methoxybenzyl)urea would depend on its specific interactions with molecular targets. For example, if it acts as an enzyme inhibitor, it may bind to the active site of the enzyme, preventing substrate binding and subsequent catalysis. The exact pathways involved would require detailed biochemical studies.
Comparison with Similar Compounds
Similar Compounds
N-(2-chlorophenyl)-N’-(2-methoxybenzyl)urea: Similar structure but with a chlorine atom instead of bromine.
N-(2-bromophenyl)-N’-(2-hydroxybenzyl)urea: Similar structure but with a hydroxy group instead of a methoxy group.
N-(2-bromophenyl)-N’-(2-methylbenzyl)urea: Similar structure but with a methyl group instead of a methoxy group.
Uniqueness
N-(2-bromophenyl)-N’-(2-methoxybenzyl)urea is unique due to the specific combination of bromophenyl and methoxybenzyl groups. This combination may impart distinct chemical reactivity and biological activity compared to similar compounds.
Properties
IUPAC Name |
1-(2-bromophenyl)-3-[(2-methoxyphenyl)methyl]urea | |
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Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H15BrN2O2/c1-20-14-9-5-2-6-11(14)10-17-15(19)18-13-8-4-3-7-12(13)16/h2-9H,10H2,1H3,(H2,17,18,19) | |
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
SIKXHTTUWOERMT-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC=CC=C1CNC(=O)NC2=CC=CC=C2Br | |
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H15BrN2O2 | |
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
335.20 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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